molecular formula C10H17N5O2 B2872392 N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide CAS No. 2198665-59-5

N-(2-methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide

Cat. No.: B2872392
CAS No.: 2198665-59-5
M. Wt: 239.279
InChI Key: JXWMIYTZVSXXLA-UHFFFAOYSA-N
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Description

N-(2-Methoxyethyl)-3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carboxamide is a pyrrolidine-based compound featuring a 1,2,3-triazole substituent at the 3-position and a 2-methoxyethyl group on the carboxamide nitrogen. This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective method for 1,4-disubstituted triazoles . Its structural attributes suggest applications in medicinal chemistry, particularly in targeting enzymes or receptors where triazole-pyrrolidine hybrids are prevalent.

Properties

IUPAC Name

N-(2-methoxyethyl)-3-(triazol-1-yl)pyrrolidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N5O2/c1-17-7-4-11-10(16)14-5-2-9(8-14)15-6-3-12-13-15/h3,6,9H,2,4-5,7-8H2,1H3,(H,11,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXWMIYTZVSXXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)N1CCC(C1)N2C=CN=N2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Properties

The table below compares the target compound with analogs from recent literature and commercial libraries:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Synthesis Method Potential Applications
Target Compound C₉H₁₇N₅O₂ ~227 2-Methoxyethyl, 1H-1,2,3-triazol-1-yl CuAAC Antimicrobial, enzyme inhibition
3-{4-[(Benzyloxy)methyl]-1H-1,2,3-triazol-1-yl}-N-(3-methoxypropyl)pyrrolidine-1-carboxamide C₁₉H₂₇N₅O₃ 373.45 Benzyloxy methyl, 3-methoxypropyl CuAAC High lipophilicity suggests membrane permeability
3-(Dimethylamino)-3-[1-(2-methoxyethyl)-1H-1,2,3,4-tetrazol-5-yl]-N-(propan-2-yl)pyrrolidine-1-carboxamide C₁₄H₂₇N₇O₂ 325 Tetrazole, dimethylamino, 2-methoxyethyl Mitsunobu reaction Metabolic stability due to tetrazole
Fluconazole C₁₃H₁₂F₂N₆O 306.27 Difluorophenyl, triazole Multi-step synthesis Antifungal agent

Key Differences and Implications

  • Triazole vs. Tetrazole : The target compound’s 1,2,3-triazole contrasts with the tetrazole in ’s analog. Tetrazoles are more polar and often serve as bioisosteres for carboxylic acids, enhancing metabolic stability . However, triazoles exhibit stronger hydrogen-bonding capacity, which may improve target binding .
  • The benzyloxy methyl substituent in ’s analog increases lipophilicity (logP), favoring blood-brain barrier penetration but risking solubility limitations . Dimethylamino groups () introduce basicity, which can enhance interactions with acidic residues in enzymatic pockets .

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